2-(Difluoromethoxy)-3-fluoropyridine

Beschreibung

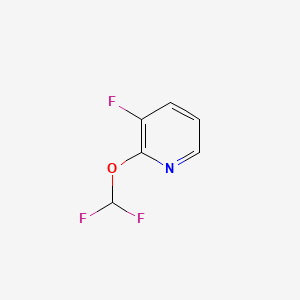

2-(Difluoromethoxy)-3-fluoropyridine is a fluorinated pyridine derivative characterized by a difluoromethoxy (-OCF₂H) substituent at position 2 and a fluorine atom at position 3. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing effects of fluorine substituents, which enhance metabolic stability and influence molecular interactions .

Eigenschaften

IUPAC Name |

2-(difluoromethoxy)-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO/c7-4-2-1-3-10-5(4)11-6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRIQCJACJIQPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744602 | |

| Record name | 2-(Difluoromethoxy)-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214377-43-1 | |

| Record name | 2-(Difluoromethoxy)-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-3-fluoropyridine typically involves the introduction of difluoromethoxy and fluorine groups onto a pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with difluoromethylating agents under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and selectivity .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical processes that ensure cost-effectiveness and efficiency. These processes may include continuous flow reactors and advanced purification techniques to obtain the desired compound with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Difluoromethoxy)-3-fluoropyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The fluorine and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halides and organometallic compounds are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridines .

Wissenschaftliche Forschungsanwendungen

2-(Difluoromethoxy)-3-fluoropyridine has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug discovery and development, particularly in designing fluorinated pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(Difluoromethoxy)-3-fluoropyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

2.1 Structural Analogues and Substituent Effects

The table below highlights key structural analogs and their distinguishing features:

Key Observations:

- Electronic Effects : The difluoromethoxy group in the target compound provides stronger electron-withdrawing effects compared to methoxy (-OCH₃) or chloromethyl (-CH₂Cl) substituents, stabilizing negative charge in intermediates .

- Positional Isomerism : Moving the substituent from position 3 to 4 (e.g., 2-(difluoromethoxy)pyridin-4-amine) reduces structural similarity (0.83 vs. 0.96) and alters dipole moments .

- Reactivity : The chloromethyl analog (CAS 149463-07-0) is more reactive in nucleophilic substitutions due to the labile C-Cl bond, unlike the stable C-O bond in the target compound .

2.3 Physicochemical Properties

- Lipophilicity: The difluoromethoxy group increases logP compared to methoxy or amine-substituted analogs, enhancing solubility in non-polar solvents .

- Stability: Fluorine substitution at C3 reduces susceptibility to oxidative degradation compared to non-fluorinated pyridines .

Critical Research Findings

- Structural Analysis : Fluorine substitution in 2- and 3-positions reduces molecular symmetry (C₂v → Cs), increasing the number of unique internal parameters from 10 to 18, as observed in fluoropyridine equilibrium studies .

- Synthetic Challenges : Introducing the difluoromethoxy group requires specialized fluorinating agents, complicating scalability compared to chloromethyl derivatives .

Biologische Aktivität

2-(Difluoromethoxy)-3-fluoropyridine is a synthetic compound with the molecular formula C7H5F3NO. Its unique structure, featuring a pyridine ring substituted with both difluoromethoxy and fluorine groups, contributes to its intriguing biological activity. This article explores the biological properties, potential therapeutic applications, and relevant research findings related to this compound.

The presence of fluorine atoms in this compound enhances its chemical stability and reactivity. Fluorinated compounds are known to exhibit improved lipophilicity and metabolic stability, which can lead to enhanced pharmacokinetic properties. The difluoromethoxy group increases hydrogen bonding interactions, potentially improving the compound's binding affinity to biological targets such as enzymes and receptors.

Biological Activity Overview

Research indicates that this compound may have significant implications in medicinal chemistry. Its biological activity has been primarily evaluated concerning its potential as a pharmaceutical agent, particularly in drug development for conditions like inflammation and cancer. Compounds with similar structures have shown inhibitory effects on various enzymes, suggesting that this compound may also possess similar properties .

While specific mechanisms of action for this compound remain largely uncharacterized, studies on structurally related compounds suggest that fluorination can enhance interactions with biological targets. For instance, fluorinated drugs have been shown to improve binding potency due to increased hydrogen bonding capabilities .

Case Studies and Research Findings

Several studies have investigated the biological activity of fluorinated compounds, including those structurally similar to this compound:

- Inhibition of Enzymes : Similar fluorinated pyridine derivatives have demonstrated inhibitory effects on enzymes involved in critical biological pathways. For example, the inhibition of protein kinases has been observed in related compounds, indicating potential applications in cancer therapy .

- Antitumor Activity : Research has highlighted the antitumor potential of fluorinated compounds, with some derivatives exhibiting significant cytotoxic effects against various cancer cell lines .

- Binding Affinity Studies : Interaction studies suggest that this compound may bind selectively to certain receptors or enzymes, modulating their activity. The binding affinities and resultant biological responses upon interaction with target proteins are crucial for understanding its therapeutic efficacy.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals distinct differences in biological activity and synthetic utility:

| Compound Name | Unique Features |

|---|---|

| 2-Fluoro-4-formylpyridine | Lacks difluoromethoxy group |

| 3-(Difluoromethoxy)-2-fluoro-pyridine | Different substitution pattern affecting reactivity |

| 6-Fluoro-4-formylpyridine | Different position of fluorine impacting properties |

The variations in functional groups and their positions on the pyridine ring contribute to differences in biological activity among these compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(difluoromethoxy)-3-fluoropyridine, and how can reaction conditions be optimized?

- Methodological Answer : A key route involves catalytic hydrogenation of nitro precursors. For example, 2-(difluoromethoxy)-5-nitropyridine can be reduced using Pd/C in methanol under hydrogen gas, achieving high yields (~105%) . Optimization includes adjusting catalyst loading (5–10 wt%), hydrogen pressure (1–3 atm), and reaction time (6–12 hours). Monitoring via TLC or HPLC ensures completion. Alternative methods may employ fluorination agents (e.g., DAST or Deoxo-Fluor) for introducing difluoromethoxy groups, requiring anhydrous conditions and inert atmospheres .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Combine NMR (¹H, ¹³C, ¹⁹F), LCMS, and FT-IR for validation.

- ¹⁹F NMR : Distinct peaks for difluoromethoxy (-OCF₂H, δ ~ -80 to -85 ppm) and 3-fluoro substituents (δ ~ -110 ppm) confirm substitution patterns .

- LCMS/HPLC : Use conditions like SMD-TFA05 (as in ) for retention time consistency. Expected [M+H]+ ions (e.g., m/z 160.12 for C₆H₆F₂N₂O) should align with theoretical values .

- FT-IR : Look for C-F stretches (1000–1100 cm⁻¹) and pyridine ring vibrations (1600–1500 cm⁻¹) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the fluorination of pyridine derivatives like this compound?

- Methodological Answer : Regioselective fluorination can be achieved using directing groups or transition-metal catalysis. For example:

- Directed ortho-Metalation : Use a temporary directing group (e.g., -OMe or -COOR) to position fluorine at C3. Subsequent cleavage yields the desired product .

- Electrophilic Fluorination : Reagents like Selectfluor® target electron-rich positions, but steric hindrance from the difluoromethoxy group may require kinetic control (low temperatures) . Computational modeling (DFT) predicts reactive sites, guiding experimental design .

Q. How can researchers resolve contradictions in reported solubility or reactivity data for this compound?

- Methodological Answer : Systematic solvent screening (e.g., DMSO, ethanol, chloroform) under controlled temperatures and pH conditions clarifies solubility discrepancies. For reactivity conflicts:

- Kinetic Studies : Track reaction progress via in-situ NMR or LCMS to identify intermediates.

- Cross-Validation : Compare results across multiple analytical methods (e.g., UV-Vis vs. HPLC for degradation studies) .

- Crystallography : Single-crystal X-ray diffraction (as in ) provides unambiguous structural data to reconcile conflicting models .

Q. What methodologies are effective for studying the environmental stability of this compound under varying conditions?

- Methodological Answer : Conduct controlled stress tests:

- Photolysis : Expose to UV light (254–365 nm) in aqueous/organic solvents; monitor degradation via LCMS .

- Hydrolysis : Test pH-dependent stability (pH 3–10) at 25–50°C, using ¹⁹F NMR to detect fluoride release .

- Surface Adsorption : Use microspectroscopic imaging (e.g., AFM or ToF-SIMS) to study interactions with indoor surfaces (glass, polymers) .

Q. How can computational tools enhance the design of this compound derivatives for drug discovery?

- Methodological Answer :

- Docking Studies : Model interactions with target proteins (e.g., kinases or GPCRs) using AutoDock or Schrödinger. Focus on fluorine’s role in binding affinity .

- DFT Calculations : Predict electronic effects of substituents on reactivity and metabolic stability .

- ADMET Prediction : Use SwissADME or ADMETlab to optimize logP, solubility, and bioavailability early in synthesis .

Q. What in vitro assays are recommended for evaluating the toxicity profile of this compound?

- Methodological Answer : Prioritize assays aligned with OECD guidelines:

- Cytotoxicity : MTT assay on HepG2 or HEK293 cells (IC₅₀ determination).

- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LCMS .

Key Considerations for Researchers

- Interdisciplinary Collaboration : Partner with material scientists to explore applications in fluorinated polymers or agrochemicals .

- Reproducibility : Document reaction conditions meticulously (e.g., solvent purity, catalyst batch) to mitigate variability.

- Safety Protocols : Use HF-resistant labware and PPE when handling fluorinated intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.